6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: Structural Profiling, Synthesis, and Epigenetic Drug Discovery Applications
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: Structural Profiling, Synthesis, and Epigenetic Drug Discovery Applications
Executive Summary
The compound 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (CAS 1260774-29-5) is a highly specialized bicyclic building block utilized extensively in modern medicinal chemistry. Characterized by a 7-membered lactam (azepinone) fused to a brominated benzene ring, this scaffold has emerged as a critical intermediate in the synthesis of epigenetic modulators—most notably, inhibitors targeting the bromodomains of the transcriptional co-activators CBP (CREB-binding protein) and EP300 (p300)[1]. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its de novo synthesis via the Schmidt reaction, and its downstream application in oncology and immunotherapy.
Structural & Physicochemical Profiling
The architectural core of 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one provides a rigid, conformationally distinct framework. The nitrogen atom is positioned at the 2-position relative to the fused aromatic system (benzo[c]azepine), while the carbonyl occupies the 1-position. The bromine atom at the 6-position is situated ortho to the C5a ring junction, providing a sterically shielded yet electronically activated site for transition-metal-catalyzed cross-coupling[2].
Quantitative Structural Data
To facilitate compound tracking and computational modeling, the core physicochemical parameters are summarized below:
| Property | Value |
| IUPAC Name | 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one |
| CAS Registry Number | 1260774-29-5 |
| Molecular Formula | C10H10BrNO |
| Molecular Weight | 240.10 g/mol |
| SMILES String | O=C1NCCCC2=C(Br)C=CC=C12 |
| Ring Topology | Bicyclic (Benzene fused to a 7-membered Azepinone) |
| Reactive Sites | C6 (Aryl Bromide), N2 (Lactam NH) |
De Novo Synthesis: The Regioselective Schmidt Ring Expansion
The synthesis of 7-membered benzo-fused lactams often relies on the ring expansion of 6-membered cyclic ketones. For 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one, the standard protocol utilizes a Schmidt reaction starting from 5-bromo-1-tetralone[1].
Mechanistic Rationale
The choice of the Schmidt reaction over the Beckmann rearrangement is driven by operational simplicity and regiocontrol. In a strongly acidic environment (conc. HCl), the carbonyl of 5-bromo-1-tetralone is protonated, rendering the carbon highly electrophilic. Hydrazoic acid ( HN3 ), generated in situ from sodium azide, attacks the carbonyl to form an azidohydrin intermediate. Subsequent dehydration yields a diazonium species.
Crucially, the stereoelectronic requirements of the transition state dictate that the group anti-periplanar to the departing nitrogen gas ( N2 ) migrates. In this system, the alkyl group (C2 of the tetralone) preferentially migrates to the electron-deficient nitrogen rather than the aryl group. This regioselective alkyl migration inserts the nitrogen atom between the carbonyl and the aliphatic chain, exclusively yielding the benzo[c]azepine architecture rather than the benzo[b]azepine isomer[1].
Experimental Protocol: Step-by-Step Methodology
Note: This protocol involves the in situ generation of toxic and potentially explosive hydrazoic acid. Strict adherence to safety protocols, including blast shields and high-flow fume hoods, is mandatory.
-
Reagent Preparation: Charge a 100 mL round-bottom flask with 5-bromo-1-tetralone (3.0 g, 13.33 mmol) and concentrated hydrochloric acid (30 mL)[1].
-
Thermal Control: Submerge the vigorously stirring solution in an ice-water bath to achieve an internal temperature of 0 °C. This prevents the premature volatilization of HN3 .
-
Azide Addition: Portionwise, add sodium azide (1.79 g, 27.53 mmol) over 30 minutes. Monitor for controlled effervescence (nitrogen gas evolution).
-
Ring Expansion: Purge the reaction vessel with nitrogen gas ( N2 ). Remove the ice bath and heat the mixture to 50 °C for 16 hours to provide the activation energy required for the alkyl migration step[1].
-
Quench & Workup: Cool the mixture to room temperature. Carefully pour the acidic solution over crushed ice and neutralize with saturated aqueous sodium bicarbonate ( NaHCO3 ) until pH ~7 is achieved.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate in vacuo.
-
Purification: Purify the crude solid via silica gel flash chromatography to yield the pure 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one as a solid.
Regioselective Schmidt ring expansion of 5-bromo-1-tetralone.
Downstream Functionalization in Drug Discovery
The true value of 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one lies in its modularity. Drug development professionals utilize the C6-bromine as a synthetic handle for palladium-catalyzed cross-coupling reactions.
By employing Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings, researchers can append complex heterocycles (e.g., pyrazoles, pyridines, or benzimidazoles) directly to the aromatic core[2]. For example, coupling the C6 position with a 1-methyl-1H-pyrazole derivative creates a vector that perfectly projects into the acetyl-lysine binding pocket of target epigenetic proteins[1],[2]. Furthermore, the lactam nitrogen (N2) can be independently alkylated to tune the physicochemical properties (e.g., solubility, membrane permeability) of the final active pharmaceutical ingredient (API).
Pharmacological Context: CBP/EP300 Bromodomain Inhibition
Derivatives of this benzo[c]azepinone scaffold are highly potent inhibitors of the CBP/EP300 bromodomains [3],[4]. CBP and EP300 are highly homologous transcriptional co-activators possessing intrinsic histone acetyltransferase (HAT) activity[5]. Their bromodomains function as "epigenetic readers," recognizing acetylated lysine residues (such as H3K27ac) on chromatin and anchoring the transcriptional machinery to specific promoters and enhancers[6].
Mechanism of Action in Oncology
In numerous malignancies, cancer cells hijack the CBP/EP300 network to drive oncogene expression and evade the immune system:
-
Direct Tumor Suppression: In multiple myeloma and lymphoid malignancies, CBP/EP300 activity is strictly required to maintain the expression of the lymphocyte-specific transcription factor IRF4, which in turn drives the c-MYC oncogene[5]. Small-molecule inhibition using benzo[c]azepinone derivatives displaces CBP/EP300 from chromatin, collapsing the IRF4/MYC axis and inducing rapid cell cycle arrest and apoptosis[5],[7].
-
Tumor Microenvironment (TME) Reprogramming: CBP/EP300 bromodomain activity is critical for the suppressive functions of Myeloid-Derived Suppressor Cells (MDSCs) and Regulatory T cells (Tregs)[8],[6]. Inhibiting this pathway downregulates suppressive markers (like Arg1, iNOS, and FOXP3), converting MDSCs to an inflammatory phenotype and unleashing the body's natural anti-tumor immunity[6],[9].
CBP/EP300 bromodomain signaling and targeted pharmacological inhibition.
References
- BLDpharm. "1260774-29-5 | 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one." bldpharm.com.
- Google Patents. "WO2017205538A1 - Pyrazolopyridine derivatives for the treatment of cancer." google.com.
- Google Patents. "US11247989B2 - Therapeutic compounds and uses thereof." google.com.
- eLife. "Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma." elifesciences.org.
- PubMed Central (NIH). "Regulation of Tumor-Associated Myeloid Cell Activity by CBP/EP300 Bromodomain Modulation of H3K27 Acetylation." nih.gov.
- PubMed Central (NIH). "Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition." nih.gov.
- Theranostics. "Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents." thno.org.
- MDPI. "Targeting CBP and p300: Emerging Anticancer Agents." mdpi.com.
Sources
- 1. WO2017205538A1 - Pyrazolopyridine derivatives for the treatment of cancer - Google Patents [patents.google.com]
- 2. US11247989B2 - Therapeutic compounds and uses thereof - Google Patents [patents.google.com]
- 3. US11247989B2 - Therapeutic compounds and uses thereof - Google Patents [patents.google.com]
- 4. WO2017205538A1 - Pyrazolopyridine derivatives for the treatment of cancer - Google Patents [patents.google.com]
- 5. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 6. Regulation of Tumor-Associated Myeloid Cell Activity by CBP/EP300 Bromodomain Modulation of H3K27 Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
